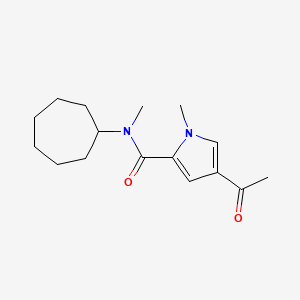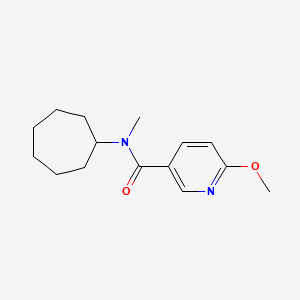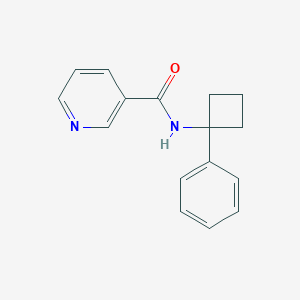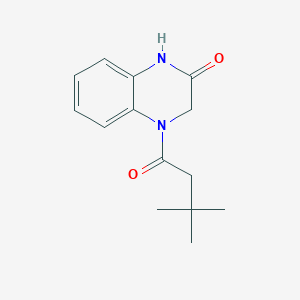
1-methyl-N-(1-phenylcyclobutyl)pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-(1-phenylcyclobutyl)pyrazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as CPP, and it has been found to have a range of biochemical and physiological effects that make it an interesting subject for further study.
Mécanisme D'action
The mechanism of action of 1-methyl-N-(1-phenylcyclobutyl)pyrazole-4-carboxamide is not fully understood. However, it is believed that this compound acts on the cannabinoid receptor type 1 (CB1) in the brain and spinal cord. This receptor is involved in the regulation of pain and inflammation, and the activation of CB1 by CPP may contribute to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects
1-methyl-N-(1-phenylcyclobutyl)pyrazole-4-carboxamide has been found to have a range of biochemical and physiological effects. These effects include analgesia, anti-inflammation, and hypothermia. CPP has also been found to have anxiolytic and anticonvulsant effects in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-methyl-N-(1-phenylcyclobutyl)pyrazole-4-carboxamide in lab experiments is its potential as a novel analgesic and anti-inflammatory drug. This compound has been found to have potent analgesic and anti-inflammatory effects in animal studies, making it an interesting subject for further study.
However, one of the limitations of using CPP in lab experiments is its potential for abuse. This compound has been found to have psychoactive effects, and its use may be restricted due to its potential for abuse.
Orientations Futures
There are several future directions for the study of 1-methyl-N-(1-phenylcyclobutyl)pyrazole-4-carboxamide. One potential direction is the development of novel analgesic and anti-inflammatory drugs based on CPP. Another potential direction is the study of the mechanism of action of this compound and its potential interactions with other receptors in the brain and spinal cord.
Conclusion
1-methyl-N-(1-phenylcyclobutyl)pyrazole-4-carboxamide is a chemical compound that has potential applications in various scientific research fields. This compound has been found to have potent analgesic and anti-inflammatory effects, making it an interesting subject for further study. While there are limitations to its use in lab experiments, the potential benefits of studying this compound are significant, and further research is needed to fully understand its potential applications.
Méthodes De Synthèse
The synthesis of 1-methyl-N-(1-phenylcyclobutyl)pyrazole-4-carboxamide involves the reaction of 1-phenylcyclobutanecarboxylic acid with thionyl chloride to form 1-chlorocyclobutane. This intermediate is then reacted with methyl hydrazine to form 1-methylcyclobutyl hydrazine. Finally, this compound is reacted with 4-carboxamidopyrazole to form 1-methyl-N-(1-phenylcyclobutyl)pyrazole-4-carboxamide.
Applications De Recherche Scientifique
1-methyl-N-(1-phenylcyclobutyl)pyrazole-4-carboxamide has been found to have potential applications in various scientific research fields. One of the most significant applications of this compound is in the study of pain and inflammation. CPP has been found to have analgesic and anti-inflammatory properties, making it an interesting subject for further study in the treatment of chronic pain and inflammation.
Propriétés
IUPAC Name |
1-methyl-N-(1-phenylcyclobutyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-18-11-12(10-16-18)14(19)17-15(8-5-9-15)13-6-3-2-4-7-13/h2-4,6-7,10-11H,5,8-9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMSEOUYUQYXQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NC2(CCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[(4-Fluorophenyl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7505032.png)




![3-[2-(2-Methylphenoxy)ethyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7505082.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B7505104.png)




![1-[[4-(2-Methyl-2,3-dihydroindole-1-carbonyl)phenyl]methyl]pyrrolidine-2,5-dione](/img/structure/B7505139.png)
![[2-(2,4-Difluoroanilino)-2-oxoethyl] 4-[(3-fluoro-2-methylphenyl)sulfonylamino]benzoate](/img/structure/B7505141.png)